molecular formula C15H16N2O2 B11399397 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11399397
M. Wt: 256.30 g/mol
InChI Key: WWAKZPQWEVJWSQ-UHFFFAOYSA-N
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Description

3-Methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the condensation of 3-methylbenzoic acid with 4,5,6,7-tetrahydro-2,1-benzoxazole. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which is then reacted with the benzoxazole derivative under basic conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and benzoxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted benzamide and benzoxazole derivatives.

Scientific Research Applications

3-Methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression.

Comparison with Similar Compounds

    Benzoxazole: The parent compound, known for its broad spectrum of biological activities.

    2-Methylbenzoxazole: A derivative with similar structural features but different biological properties.

    4,5,6,7-Tetrahydrobenzoxazole: A more saturated analog with distinct chemical reactivity.

Uniqueness: 3-Methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a benzamide moiety with a tetrahydrobenzoxazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-10-5-4-6-11(9-10)14(18)16-15-12-7-2-3-8-13(12)17-19-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,18)

InChI Key

WWAKZPQWEVJWSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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